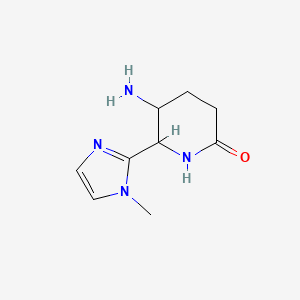![molecular formula C33H38N4O8 B12314146 5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 5-[[1-[(10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il)oxicarbonil]piperidin-4-il]amino]pentanoico es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos y grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 5-[[1-[(10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il)oxicarbonil]piperidin-4-il]amino]pentanoico implica múltiples pasos, incluyendo la formación del núcleo pentacíclico y la posterior funcionalización de las porciones piperidina y ácido pentanoico. Las condiciones de reacción normalmente requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para asegurar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 5-[[1-[(10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il)oxicarbonil]piperidin-4-il]amino]pentanoico puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y diversos nucleófilos y electrófilos para las reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH deben controlarse cuidadosamente para lograr los resultados deseados .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción podría producir análogos más saturados del compuesto original .
Aplicaciones Científicas De Investigación
El Ácido 5-[[1-[(10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il)oxicarbonil]piperidin-4-il]amino]pentanoico tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluyendo su capacidad para modular vías biológicas específicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como componente en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del Ácido 5-[[1-[(10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il)oxicarbonil]piperidin-4-il]amino]pentanoico implica su interacción con dianas moleculares específicas, como enzimas o receptores, lo que lleva a la modulación de diversas vías biológicas. Las dianas moleculares y las vías exactas implicadas dependen del contexto específico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il: Estos compuestos comparten un núcleo pentacíclico similar, pero difieren en sus grupos funcionales y cadenas laterales.
Derivados de piperidin-4-il: Compuestos con un anillo piperidina que pueden tener diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Singularidad
La singularidad del Ácido 5-[[1-[(10,19-Dietil-19-hidroxi-14,18-dioxo-17-oxa-3,13-diazapentaciclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-il)oxicarbonil]piperidin-4-il]amino]pentanoico radica en su combinación específica de grupos funcionales y su capacidad para someterse a una amplia gama de reacciones químicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones científicas .
Propiedades
IUPAC Name |
5-[[1-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVZICJFYZDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)



![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
